2-(2-Methylpropyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
DIHCBVQNXFTSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCN1 |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Azetidines
Cyclization Approaches to Azetidine (B1206935) Ring Formation
The formation of the azetidine ring through cyclization is a primary strategy, involving the formation of a carbon-nitrogen bond to close the four-membered ring. These approaches can be broadly categorized into intramolecular nucleophilic substitutions and reductive cyclizations.
Intramolecular Nucleophilic Substitution Reactions
Intramolecular nucleophilic substitution is a foundational method for synthesizing azetidines, where a nitrogen nucleophile displaces a leaving group on the same molecule. acs.org This process relies on a precursor containing both the amine and a suitable electrophilic center, typically a carbon atom bearing a leaving group.
The cyclization of γ-haloalkyl amines represents one of the most common methods for producing the azetidine core. acs.org In this reaction, the terminal amine acts as a nucleophile, attacking the carbon atom bearing a halogen (the γ-position) and displacing it in an intramolecular SN2 reaction. This method's main drawback is the potential for a competing elimination reaction, which would form an unsaturated open-chain amine instead of the desired ring. acs.org The rate of cyclization for a 3-bromopropylamine (B98683) to form an azetidine is significantly slower than the analogous reactions that form larger or smaller rings, highlighting the inherent strain in the four-membered ring system. thieme-connect.de
The reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. The choice of solvent and base can be critical to favor the cyclization pathway over elimination.
Table 1: Synthesis of Azetidines via Intramolecular Cyclization of γ-Haloamines thieme-connect.de
| Starting Material (γ-Haloamine) | Conditions | Product | Yield (%) |
| 3-Bromopropylamine | Base | Azetidine | Low |
| Ethyl 3-(azetidin-1-yl)propanoate | KOH, heat to 270°C | Azetidine | 98 |
This table illustrates the general principle and a high-yielding specific example under harsh conditions.
A more recent and highly regioselective method involves the intramolecular aminolysis of 3,4-epoxy amines. nih.govfrontiersin.org Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃), particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as effective Lewis acid catalysts for this transformation. nih.govnih.gov The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the tethered amine. frontiersin.org
A key advantage of this method is its high regioselectivity. The reaction with cis-3,4-epoxy amines preferentially proceeds via a 4-exo-tet cyclization, leading to the formation of 3-hydroxyazetidines in high yields. nih.govresearchgate.net This occurs because the Lewis acid coordinates to the epoxide oxygen, and the intramolecular amine attacks the less-hindered C4 carbon. This catalytic system is notable for its ability to function effectively even in the presence of the basic amine nucleophile, which can often quench acid catalysts. frontiersin.org
Table 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines researchgate.net
| Substrate (cis-3,4-Epoxy Amine) | Catalyst | Solvent | Conditions | Product (Azetidine) | Yield (%) |
| cis-1-((4-Methoxybenzyl)amino)hex-3-en-4-ol oxide | La(OTf)₃ (10 mol%) | DCE | Reflux, 2.5h | 2-Ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 81 |
This table highlights the efficiency and conditions for the lanthanoid-catalyzed cyclization.
Reductive Cyclization Strategies
Reductive methods offer alternative pathways to the azetidine ring, either by reducing a pre-formed heterocyclic precursor or by combining reduction and cyclization in a single process.
The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used methods for synthesizing azetidines. acs.orgresearchgate.net This is largely due to the ready availability of a vast array of β-lactam precursors through well-established synthetic routes like the Staudinger cycloaddition. mdpi.com The reduction effectively converts the amide carbonyl group into a methylene (B1212753) (CH₂) group.
Various reducing agents can accomplish this transformation, including diborane (B8814927), lithium aluminum hydride (LiAlH₄), and, more efficiently, alanes such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂). acs.orgnih.gov The use of chloroalanes, pioneered by Ojima and coworkers, is particularly effective for the chemoselective reduction of the β-lactam ring. rsc.org A significant advantage of this method is that the stereochemistry of substituents on the β-lactam ring is generally retained during the reduction process. acs.org However, care must be taken as the presence of Lewis acidic alanes can sometimes promote the opening of the strained azetidine ring, especially with electron-rich substituents. acs.orgrsc.org
Table 3: Common Reducing Agents for β-Lactam Reduction acs.orgnih.govcsic.es
| Reducing Agent | Typical Conditions | Notes |
| Diborane (B₂H₆) | THF | Good yields, rapid reaction |
| Lithium Aluminum Hydride (LiAlH₄) | Ether/THF | Powerful, can reduce other functional groups |
| Alanes (e.g., AlH₂Cl, AlHCl₂) | Ether | Highly efficient and chemoselective |
| Hydrosilanes / Zn-catalyst | - | Milder, functional group tolerant method |
The reductive cyclization of γ-haloalkyl imines provides a direct route to N-substituted azetidines. bham.ac.uk In this approach, a γ-haloalkyl imine is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄). bham.ac.uk The reaction proceeds in two conceptual steps: first, the imine is reduced to a secondary amine. Second, the resulting amine undergoes an intramolecular nucleophilic substitution, displacing the halide to form the azetidine ring. bham.ac.uk This process is often performed in a single pot. For sterically demanding substrates, such as those that would lead to a 2-isobutyl-substituted azetidine, reaction conditions may need to be adjusted, for instance, by using a greater excess of the reducing agent to ensure the reaction goes to completion. bham.ac.uk
Table 4: Synthesis of N-Substituted Azetidines via Reductive Cyclization of γ-Haloalkyl Imines bham.ac.uk
| Substrate (γ-Haloalkyl Imine) | Reducing Agent | Conditions | Product | Yield (%) |
| N-(3-Chloro-2,2-dimethylpropylidene)methanamine | NaBH₄ | Methanol (B129727), reflux | 1,3,3-Trimethylazetidine | 85 |
| N-(3-Chloro-2,2-dimethylpropylidene)propan-2-amine | NaBH₄ | Methanol, reflux | 1-Isopropyl-3,3-dimethylazetidine | 92 |
Metal-Catalyzed Cyclizations
Metal catalysts have proven to be powerful tools for facilitating the formation of azetidine rings through intramolecular cyclization, often with high efficiency and stereoselectivity.
Palladium catalysis has been instrumental in the synthesis of azetidines. Two notable methods include the carbopalladation of amino allenes and intramolecular C(sp³)–H amination.
Carbopalladation of Amino Allenes: This method involves the reaction of an amino allene (B1206475) with an aryl or vinyl halide in the presence of a palladium(0) catalyst. The reaction proceeds through carbopalladation of the allene to form a π-allylpalladium intermediate, which then undergoes intramolecular cyclization. For instance, the reaction of 5-tosylamino-1,2-pentadiene can yield a vinyl azetidine. acs.org This methodology has also been applied to the synthesis of enantiopure azetidine-2-carboxylates from allenyl-modified amino acids. acs.orgscribd.com The intramolecular carbopalladation of allenes followed by nucleophilic substitution provides a pathway to various heterocyclic skeletons. chim.itunimi.itpsu.edu
Intramolecular γ-C(sp³)–H Amination: A significant advancement in azetidine synthesis is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.org This approach utilizes a directing group, such as picolinamide (B142947) (PA), to facilitate the cyclization of amine substrates. organic-chemistry.orgacs.orgthieme-connect.com The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond to form the azetidine ring with high diastereoselectivity. organic-chemistry.org This method is notable for its use of low catalyst loading and inexpensive reagents under mild conditions. organic-chemistry.orgacs.org Studies have shown that primary γ-C–H bonds are the most reactive. organic-chemistry.org The development of more easily removable picolinamide auxiliaries has enhanced the synthetic utility of this method. organic-chemistry.org Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines in 2018. rsc.org Furthermore, intermolecular sp³-C-H amination has been developed for preparing substituted azetidines and other larger nitrogen-containing saturated heterocycles. acs.org
| Catalyst System | Substrate Type | Key Features | Reference(s) |
| Pd(0) / Ligand | Amino allenes | Forms vinyl azetidines via π-allylpalladium intermediates. | acs.orgscribd.comchim.itunimi.itpsu.edu |
| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide-protected amines | Direct amination of unactivated γ-C(sp³)–H bonds, high diastereoselectivity. | organic-chemistry.orgacs.orgthieme-connect.comrsc.org |
Electrophilic cyclization of homoallylamines using selenium reagents offers an effective route to 1,2,4-trisubstituted azetidines. bham.ac.ukacs.org This reaction proceeds via a 4-exo-tet ring closure. bham.ac.uk The selenium-induced cyclization of homoallylbenzylamines in acetonitrile (B52724) at room temperature can produce a mixture of azetidine and pyrrolidine (B122466) derivatives. bham.ac.ukdntb.gov.ua The ratio of these products can be influenced by the nature of the counter-ion of the selenium reagent (e.g., chloride or bromide). bham.ac.uk Recent improvements to this method have achieved high conversion rates to azetidines while minimizing the formation of the competing pyrrolidine byproduct. smolecule.com
Iodocyclization of homoallylamines provides a method for the stereoselective synthesis of functionalized 2-(iodomethyl)azetidine derivatives. researchgate.netrsc.orgrsc.orgnih.gov The reaction, when carried out at room temperature, typically yields the cis-azetidine. rsc.orgrsc.org However, increasing the reaction temperature can lead to the formation of 3-iodopyrrolidines through thermal isomerization of the initially formed azetidine. researchgate.netrsc.orgnih.gov The scope of this protocol has been expanded to include heterocyclic and bulky substituents, producing azetidine derivatives in good yields. bham.ac.uk
| Reagent | Substrate | Product | Key Conditions | Reference(s) |
| Selenium Bromide | β-methyl substituted homoallylamines | (cis/trans)-azetidines | Electrophilic cyclization | bham.ac.uk |
| Iodine / NaHCO₃ | Homoallylamines | cis-2-(iodomethyl)azetidines | Room temperature | rsc.orgrsc.orgnih.gov |
Photochemical and Radical-Mediated Cyclizations
Photochemical and radical-based methods offer alternative strategies for constructing the azetidine ring, often proceeding through unique intermediates.
Aza-Paterno-Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is a direct and efficient method for synthesizing functionalized azetidines. rsc.orgnih.govnih.gov The reaction involves the photoexcitation of an imine, which then undergoes cycloaddition with an alkene. nih.gov While intermolecular versions have been developed, challenges such as E/Z isomerization of the imine can limit success. nih.govchemrxiv.org To overcome this, many reported examples utilize cyclic imines. nih.gov Recent advancements include the use of visible-light photocatalysis, which has expanded the scope to include acyclic imines and a broader range of alkenes. nih.govchemrxiv.orgacs.orgresearchgate.netacs.orgacs.org For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the high-yield, stereoselective synthesis of azetidines. acs.orgacs.org The Norrish-Yang cyclization, a photochemical process involving a 1,5-hydrogen abstraction followed by ring closure, provides another route to azetidinols from α-aminoacetophenones. beilstein-journals.orgnih.govacs.org
Radical-Mediated Cyclizations: Radical cyclizations provide another avenue to azetidines. A notable example is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.govresearchgate.netdntb.gov.ua This method allows for the controlled synthesis of azetidines from nitrogen-substituted alkynes under visible light irradiation. nih.govresearchgate.net Additionally, photocatalytic radical strategies have been developed to access densely functionalized azetidines from azabicyclo[1.1.0]butanes through a radical strain-release process. researchgate.net
Cycloaddition Reactions for Azetidine Scaffold Construction
Cycloaddition reactions, particularly [2+2] cycloadditions, are fundamental in the synthesis of four-membered rings and are widely used for constructing the azetidine core.
[2+2] Cycloadditions Leading to Azetidine Precursors
The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic and highly general method for preparing azetidin-2-ones (β-lactams), which are valuable precursors to azetidines. mdpi.comrasayanjournal.co.intandfonline.comsphinxsai.comresearchgate.net Ketenes are typically generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com The stereochemical outcome of the Staudinger reaction is often predictable, with (E)-imines generally yielding cis-β-lactams and (Z)-imines giving trans-β-lactams, although exceptions exist. mdpi.com This method has been used to synthesize a wide variety of monocyclic β-lactams, including those with alkyl, aryl, and functionalized side chains. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Name | Reference(s) |
| Ketene (in situ from acyl chloride) | Imine | Azetidin-2-one (B1220530) (β-lactam) | Staudinger Synthesis | mdpi.comrasayanjournal.co.intandfonline.comsphinxsai.comresearchgate.net |
Rearrangement Reactions Towards Azetidines
Rearrangement reactions offer powerful tools for constructing the azetidine ring system, often from more readily available starting materials. These methods involve the transformation of an existing cyclic or acyclic precursor into the desired four-membered heterocycle.
The one-carbon ring expansion of aziridines to azetidines is an attractive, though challenging, synthetic strategy. chemrxiv.org This transformation can be conceptualized as the insertion of a carbon atom into the three-membered aziridine (B145994) ring.
A notable advancement in this area involves the use of biocatalysis. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. chemrxiv.orgnih.gov This method utilizes a diazo compound as a carbene source, which reacts with the enzyme to form an iron carbenoid intermediate. acs.org This intermediate is then trapped by the nucleophilic aziridine, leading to the formation of an aziridinium (B1262131) ylide. nih.govacs.org The enzyme's active site plays a crucial role in controlling the subsequent reaction pathway, favoring a nih.govacs.org-Stevens rearrangement to yield the azetidine product over competing reactions like cheletropic extrusion of olefins. nih.govthieme-connect.com This biocatalytic approach has demonstrated high stereocontrol, achieving excellent enantiomeric ratios (e.g., 99:1 er). chemrxiv.orgnih.gov
Another approach to aziridine-to-azetidine rearrangement involves the treatment of 2-bromomethyl-2-methylaziridines with sodium borohydride in methanol. This reaction proceeds through a bicyclic aziridinium ion intermediate, which is then opened by methanol to furnish a 3-methoxy-3-methylazetidine. acs.orgnih.gov This method highlights a rare example of an aziridine to azetidine rearrangement, contrasting with the typical reactivity of similar compounds that yield 2-(bromomethyl)aziridines. acs.orgnih.govresearchgate.net The presence of a methyl group on the aziridine ring appears to be critical for directing the reaction towards the formation of the azetidine. acs.org
While these methods provide pathways to substituted azetidines, their direct application to the synthesis of 2-(2-Methylpropyl)azetidine would require an appropriately substituted aziridine precursor. For instance, a hypothetical biocatalytic approach would necessitate an aziridine bearing a substituent that could be converted to the isobutyl group.
The synthesis of azetidines can also be achieved through the ring contraction of larger, five-membered heterocyclic systems. This strategy leverages the relative ease of synthesizing five-membered rings compared to their four-membered counterparts.
A robust method for the synthesis of α-carbonylated N-sulfonylazetidines involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.orgnih.gov This reaction is typically facilitated by a base such as potassium carbonate, and various nucleophiles, including alcohols, phenols, and anilines, can be incorporated into the final azetidine product. organic-chemistry.orgnih.gov The proposed mechanism involves nucleophilic attack on the amide carbonyl, followed by N-C(O) cleavage and subsequent intramolecular SN2 cyclization of the resulting intermediate to form the azetidine ring. rsc.org This method has been shown to be scalable and can be stereoselective, with the stereochemical outcome depending on the configuration of the starting α-bromo pyrrolidinone and the reaction conditions. acs.orgorganic-chemistry.org
Isoxazole (B147169) derivatives also serve as precursors for azetidine synthesis. For example, the treatment of 3-arylisoxazoles with a non-nucleophilic base can lead to the formation of β-lactams (azetidin-2-ones) through a process involving deprotonation, ring opening to an iminoketene intermediate, and subsequent cyclization. acs.org While this method directly produces azetidinones, these can be readily reduced to the corresponding azetidines. acs.orgwikipedia.org Another strategy involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light and an iridium photocatalyst, to yield azetidines. rsc.org
The synthesis of this compound via these ring contraction methods would necessitate a pyrrolidinone or isoxazole derivative with an isobutyl group or a precursor to it at the appropriate position.
Functional Group Transformations on Pre-formed Azetidine Rings
Once the azetidine ring is formed, further diversification can be achieved through functional group transformations. This approach allows for the synthesis of a wide array of substituted azetidines from a common intermediate. A common example is the reduction of azetidin-2-ones (β-lactams) to azetidines, which can be accomplished using reagents like diborane or lithium aluminum hydride. ub.bwacs.org
Other transformations include α-lithiation of N-protected azetidines followed by trapping with an electrophile. For instance, α-lithiation of N-thiopivaloylazetidin-3-ol allows for the introduction of various substituents at the 2-position with generally good trans-diastereoselectivity. acs.orgnih.gov
The synthesis of enantiopure and diastereomerically controlled azetidines is of significant interest, particularly for applications in medicinal chemistry. Several stereoselective methods have been developed to address this challenge.
One of the most efficient methods for preparing a wide range of enantiopure azetidines is the Couty's azetidine synthesis. wikipedia.org This method starts from readily available β-amino alcohols and proceeds via chlorination and subsequent deprotonation to induce a 4-exo-trig ring closure. wikipedia.org
Another powerful strategy involves the imino-aldol reaction of ester enolates with non-racemic aldimines to produce β-amino esters. rsc.org These intermediates can then be reduced and cyclized to yield non-racemic azetidines with high yield and stereoselectivity. rsc.orgrsc.org The use of chiral sulfinimines as the source of chirality has proven effective in this approach. rsc.org
Furthermore, the stereoselective synthesis of 2-substituted 3-hydroxyazetidines has been achieved through the α-lithiation and subsequent electrophile trapping of N-thiopivaloylazetidin-3-ol. acs.orgnih.gov The stereochemical outcome of this reaction is dependent on the electrophile used. acs.orgnih.gov
For the synthesis of enantiopure this compound, these stereoselective methods could be adapted. For example, a chiral β-amino alcohol with an isobutyl group at the appropriate position could be a suitable starting material for the Couty synthesis. Alternatively, an imino-aldol reaction employing a chiral auxiliary and an aldehyde or imine derived from isovaleraldehyde (B47997) could provide a stereocontrolled route to the target compound.
Reactivity and Chemical Transformations of Azetidine Derivatives
Ring-Opening Reactions of Azetidines
The strain within the azetidine (B1206935) ring makes it susceptible to ring-opening reactions, which are a major class of their chemical transformations. magtech.com.cnresearchgate.net These reactions can be initiated by various reagents and proceed through different mechanistic pathways.
Mechanistic Principles of Strain-Driven Ring Opening
The considerable ring strain in azetidines is a primary driving force for their ring-opening reactions. rsc.org This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. youtube.com The C-N bonds in the azetidine ring are weakened due to this strain, making them susceptible to cleavage. magtech.com.cn For the ring to open, activation is often required, which can be achieved through the use of Lewis acids or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cnorganic-chemistry.org This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.
The stability of the intermediates or transition states formed during the ring-opening process also plays a crucial role. magtech.com.cn For instance, substituents that can stabilize a positive charge on an adjacent carbon, such as aryl or vinyl groups, can promote the cleavage of the C-N bond. magtech.com.cn The reaction of a cyclobutane, an analogue of azetidine, with an acid catalyst demonstrates how ring strain can drive a reaction forward to form a more stable, less strained cyclopentane (B165970) ring. youtube.com
Nucleophilic Ring Opening Pathways (e.g., with Hydrochloric Acid)
Nucleophilic ring-opening is a common reaction pathway for azetidines. magtech.com.cnresearchgate.net In the presence of a nucleophile and often an acid catalyst, the azetidine ring can be opened to form a linear amine. For example, the reaction of N-tosyl azetidines with aryl borates in the presence of phenols leads to the formation of β-aryloxy amines. nih.gov
A study on the reaction of N-alkyl azetidines with triphosgene (B27547) demonstrated two possible pathways: N-alkyl ring scission or ring cleavage, leading to either cyclic or acyclic N-carbamoyl chlorides. researchgate.net The outcome of the reaction is dependent on the substituents on both the azetidine ring and the nitrogen atom. researchgate.net
Regioselective Ring Opening Studies
The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines, such as 2-(2-Methylpropyl)azetidine, is a critical aspect of their chemistry. magtech.com.cn The position of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn
Generally, in the absence of significant steric hindrance, nucleophiles tend to attack the more substituted carbon atom if it is attached to a group that can stabilize a positive charge, such as an aryl group. magtech.com.cn However, for 2-alkylazetidines, sterically bulky or strong nucleophiles typically attack the less substituted carbon atom (the C-4 position). magtech.com.cnorganic-chemistry.org This is attributed to steric hindrance from the alkyl group at the C-2 position. magtech.com.cn
In the case of azetidinium ions, the regioselectivity is also influenced by the substitution pattern. For azetidinium ions lacking a substituent at the C-4 position, nucleophilic attack generally occurs at this unsubstituted carbon. organic-chemistry.org Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org Density functional theory (DFT) calculations have been shown to be effective in predicting the regioselectivity of these reactions. organic-chemistry.orgnih.gov
A study on the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols showed high regioselectivity, with the nucleophile attacking the aryl-substituted carbon to yield 1,3-amino ethers. iitk.ac.in This regioselectivity is attributed to the stabilization of the partial positive charge at the benzylic position.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
Azetidines can react with organometallic reagents, such as Grignard reagents, although this area is less explored compared to other ring-opening reactions. A notable synthetic method involves the Zr-catalyzed reaction of EtMgCl with imines to produce C,N-dimagnesiated compounds, which can be further reacted with electrophiles. organic-chemistry.org This suggests the possibility of using Grignard reagents to functionalize the azetidine ring.
A direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents, including Grignard reagents, in the presence of a copper catalyst has been reported to yield bis-functionalized azetidines. organic-chemistry.org This method allows for the introduction of various alkyl, allyl, vinyl, and benzyl (B1604629) groups onto the azetidine scaffold. organic-chemistry.org
Ring-Expansion Reactions of Azetidines to Form Other Heterocycles
Azetidines can undergo ring-expansion reactions to form larger heterocyclic rings, such as pyrrolidines and piperidines. magtech.com.cnresearchgate.net These reactions often proceed through rearrangement mechanisms.
One example involves the reaction of 2-(1-hydroxyalkyl)azetidines with bis(trichloromethyl) carbonate, which, after basic treatment, affords 4-(2-chloroethyl)oxazolidinones. researchgate.net This transformation represents a ring expansion where the four-membered azetidine ring is incorporated into a five-membered oxazolidinone ring.
Another strategy for ring expansion involves the reaction of 2-alkynylazetidines with alcohols in the presence of a gold catalyst. researchgate.net This reaction proceeds via a nucleophilic attack of the alcohol followed by ring opening of the azetidine to yield δ-amino-α,β-unsaturated ketones. researchgate.net Furthermore, N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives can undergo a gold-catalyzed rearrangement in the presence of alcohols to furnish 2,5-disubstituted pyrroles. researchgate.net
The Stevens rearrangement is another pathway for the ring expansion of azetidines. magtech.com.cnresearchgate.net This reaction typically involves the formation of an ylide followed by a magtech.com.cnresearchgate.net-sigmatropic rearrangement.
Functionalization of the Azetidine Ring System
Beyond ring-opening and ring-expansion reactions, the azetidine ring itself can be functionalized. This allows for the introduction of various substituents, leading to a diverse range of azetidine derivatives.
One common method for functionalization is the α-lithiation of N-Boc protected azetidines, followed by trapping with an electrophile. uniba.it This allows for the introduction of substituents at the C-2 position. The regioselectivity of this lithiation is dependent on the nature of the substituent on the nitrogen atom. uniba.it
Another approach involves the direct incorporation of the azetidine motif onto other molecules. rsc.org This can be achieved using electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, which can react with a variety of nucleophiles to form functionalized 3-aryl and 3-alkyl azetidines. rsc.org
The introduction of functional groups onto the azetidine ring can also be achieved through multi-component reactions. A four-component strain-release-driven synthesis has been developed for the modular synthesis of substituted azetidines, leveraging the ring-opening of azabicyclo[1.1.0]butane. nih.gov
Furthermore, the 3-aminoazetidine (3-AAz) subunit has been utilized as a turn-inducing element in the synthesis of small cyclic peptides. nih.gov The azetidine nitrogen in these macrocycles can be chemoselectively deprotected and substituted, allowing for late-stage functionalization. nih.gov
Direct Metal-Based Functionalization of Azetidines (e.g., Metalation and Electrophilic Trapping)
Direct functionalization via metalation involves the deprotonation of a C-H bond using a strong base to form an organometallic intermediate, which is then trapped by an electrophile. This strategy is highly effective for azetidines, particularly when the nitrogen atom is protected with an electron-withdrawing group like a tert-butoxycarbonyl (Boc) group. The protecting group enhances the acidity of adjacent protons and directs the metalation.
For this compound, after N-protection, deprotonation typically occurs at the C4 position, which is sterically less hindered and electronically activated. The resulting carbanion can then react with a variety of electrophiles to introduce new functional groups.
Table 1: Examples of Direct Metal-Based Functionalization Strategies
| Reaction Type | Reagents | Probable Site of Functionalization on this compound | Resulting Product Type |
|---|---|---|---|
| Directed Metalation | 1. N-Protection (e.g., Boc₂O) 2. Strong Base (e.g., s-BuLi/TMEDA) | C4-position | N-Protected 4-substituted-2-(2-methylpropyl)azetidine |
| Electrophilic Trapping | Organolithium intermediate + Electrophile (e.g., R-X, CO₂, RCHO) | C4-position | Introduction of alkyl, carboxyl, or hydroxylalkyl groups at C4 |
This method provides a reliable route to 2,4-disubstituted azetidines, where the regioselectivity is controlled by the directing effect of the N-protecting group and steric factors.
C-H Activation Strategies for Azetidine Functionalization
C-H activation is a powerful and atom-economical method for creating new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. wikipedia.orgtcichemicals.com Transition metal catalysts, including those based on palladium, rhodium, and iridium, are pivotal in these transformations. tcichemicals.com The selectivity of C-H activation is often achieved through the use of a directing group that coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond. rsc.orgpkusz.edu.cn
In the context of an N-protected this compound, a directing group attached to the nitrogen can facilitate the functionalization of otherwise unreactive C-H bonds. For instance, a pyridyl or similar coordinating group on the nitrogen atom can direct a metal catalyst to activate the C-H bonds at the C4 position.
Table 2: C-H Activation Approaches for Azetidine Functionalization
| Catalyst System | Directing Group (on Nitrogen) | Likely Site of C-H Activation | Type of Functionalization |
|---|---|---|---|
| Pd(II) Catalysts | Pyridyl, Amide | C4-position (ortho-metalation) | Arylation, Olefination |
| Rh(III) Catalysts | Carboxylate, Amide | C4-position | Alkenylation, Annulation |
This strategy offers a modern alternative to classical methods, enabling the direct coupling of the azetidine core with various organic fragments under relatively mild conditions.
Cross-Coupling Reactions Involving Azetidine Derivatives
Cross-coupling reactions are fundamental in organic synthesis for forming C-C and C-X bonds, often catalyzed by palladium or other transition metals. wikipedia.org To utilize an azetidine derivative in a cross-coupling reaction, it must first be converted into a suitable coupling partner, such as an organometallic reagent or an organic halide. nih.gov
For this compound, this can be achieved through several routes. For example, metalation followed by quenching with a borate (B1201080) ester can generate an azetidinylboronic ester, a substrate for Suzuki-Miyaura coupling. Alternatively, converting a hydroxyl-substituted azetidine to a triflate or halide prepares it for coupling as an electrophile. These reactions are typically performed on N-protected azetidines to avoid side reactions involving the nitrogen lone pair.
Table 3: Cross-Coupling Reactions with Azetidine Derivatives
| Coupling Reaction | Azetidine Derivative | Coupling Partner | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Azetidinylboronic ester | Aryl/Vinyl Halide or Triflate | Pd(0) complex |
| Negishi | Azetidinylzinc halide | Aryl/Vinyl Halide or Triflate | Pd(0) or Ni(0) complex |
| Stille | Azetidinylstannane | Aryl/Vinyl Halide or Triflate | Pd(0) complex |
These methods significantly broaden the scope of accessible azetidine derivatives, allowing for the incorporation of complex aryl, heteroaryl, and vinyl substituents.
Stereoselective Functionalization and Derivatization
When functionalizing a chiral molecule like (S)- or (R)-2-(2-methylpropyl)azetidine, controlling the stereochemical outcome of the reaction is crucial. The pre-existing stereocenter at the C2 position can exert a directing influence on subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity. The bulky isobutyl group will sterically block one face of the azetidine ring, leading to the preferential addition of reagents to the less hindered face.
Furthermore, catalyst-controlled stereoselective methods can be employed to achieve high levels of diastereo- and enantioselectivity. wisc.edu Chiral rhodium catalysts, for example, have been used for C-H insertion reactions on similar strained rings, where the ligand framework of the catalyst dictates the stereochemical outcome, sometimes overriding the inherent preference of the substrate. nih.gov This allows for access to specific diastereomers that might be difficult to obtain otherwise.
Table 4: Strategies for Stereoselective Functionalization
| Method | Principle | Expected Outcome for this compound |
|---|---|---|
| Substrate-Controlled Derivatization | The existing C2 stereocenter directs incoming groups to the sterically less hindered face. | Formation of a major diastereomer upon functionalization at C4. |
| Catalyst-Controlled C-H Functionalization | A chiral catalyst (e.g., Rh₂(S-DOSP)₄) creates a chiral environment for the reaction. wisc.edu | High diastereoselectivity and enantioselectivity, potentially accessing the minor diastereomer. |
These stereoselective strategies are essential for the synthesis of specific isomers of complex, biologically active molecules containing the this compound core.
Computational and Theoretical Investigations of Azetidine Systems
Theoretical Studies on Azetidine (B1206935) Ring Strain and Energetics
Azetidines are characterized by a considerable ring strain, which is a determining factor in their reactivity. rsc.orgrsc.org This strain arises from the deviation of bond angles from the ideal sp³ hybridization and torsional strain from eclipsing interactions. The ring strain of the parent azetidine is approximately 25.4 kcal/mol, a value intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This intermediate strain energy makes azetidines stable enough for handling while being reactive enough for synthetic transformations. rsc.orgrsc.org
| Compound | Ring Size | Calculated Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
Computational Analysis of Reaction Mechanisms in Azetidine Synthesis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of azetidines. acs.org Density Functional Theory (DFT) and other high-level computational methods are employed to calculate the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. For the synthesis of 2-substituted azetidines like 2-(2-Methylpropyl)azetidine, computational studies can help predict the regio- and stereoselectivity of various synthetic routes.
One common method for azetidine synthesis is the intramolecular cyclization of γ-amino halides or tosylates. Transition state calculations for such reactions can reveal the energetic barriers for the formation of the four-membered ring versus competing side reactions. For instance, computational studies have been used to explain the preference for 4-exo-tet cyclization over the 5-endo-tet pathway in certain reactions, in accordance with Baldwin's rules. acs.org The presence of a bulky 2-substituent like the isobutyl group can influence the geometry and energy of the transition state, potentially affecting the reaction rate and stereochemical outcome.
Another important synthetic route is the [2+2] cycloaddition of imines with alkenes (the aza Paternò-Büchi reaction). rsc.org Computational analysis of these reactions can help in understanding the electronic requirements of the reactants and the nature of the excited states involved in photochemical variants of this reaction. These studies can guide the selection of appropriate substrates and reaction conditions to achieve high yields and selectivity for the desired azetidine product.
| Reaction Type | Computational Method | Key Findings from Computational Analysis |
|---|---|---|
| Intramolecular Cyclization | DFT | Determination of transition state energies for competing ring-closure pathways. |
| [2+2] Cycloaddition | CASSCF, DFT | Elucidation of excited state potential energy surfaces and prediction of stereochemical outcomes. |
| Ring Expansion of Aziridines | DFT | Investigation of the thermodynamic and kinetic favorability of different rearrangement pathways. epfl.ch |
Quantum Chemical Studies on Azetidine Electronic Structure and Reactivity Profiles
Quantum chemical calculations provide detailed information about the electronic structure of molecules, which is fundamental to understanding their reactivity. For this compound, such studies can map out the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These electronic properties are key to predicting how the molecule will interact with electrophiles and nucleophiles.
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. The presence of the electron-donating isobutyl group at the 2-position is expected to increase the electron density on the ring, particularly on the nitrogen atom, thereby enhancing its nucleophilicity and basicity compared to the unsubstituted azetidine. Quantum chemical calculations can quantify this effect by calculating atomic charges and the energy of the highest occupied molecular orbital (HOMO).
Furthermore, the reactivity of the azetidine ring towards ring-opening reactions can be analyzed using computational methods. nih.gov The strained C-N and C-C bonds of the ring are susceptible to cleavage under certain conditions. The lowest unoccupied molecular orbital (LUMO) distribution can indicate the most likely sites for nucleophilic attack leading to ring opening. The isobutyl substituent may influence the regioselectivity of such ring-opening reactions through both steric and electronic effects.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| Azetidine | -6.2 | 1.5 | 1.9 |
| 2-Methylazetidine (as a model) | -6.1 | 1.6 | 2.0 |
Conformational Analysis and Dynamics of Substituted Azetidines
The azetidine ring is not planar and exists in a puckered conformation. The introduction of a substituent at the 2-position, such as the 2-methylpropyl group, leads to the possibility of different conformations and stereoisomers. Conformational analysis of this compound involves determining the relative energies of the different puckered conformations and the rotational barriers of the isobutyl group.
Computational methods like molecular mechanics and quantum chemical calculations are powerful tools for studying the conformational landscape of substituted azetidines. These calculations can predict the most stable conformer and the energy differences between various conformations. For this compound, the isobutyl group can adopt either a pseudo-axial or a pseudo-equatorial position in the puckered ring. The pseudo-equatorial conformation is generally expected to be more stable due to reduced steric hindrance.
The dynamics of the ring-puckering and the rotation of the substituent group can also be investigated through computational simulations. These dynamic processes are often rapid at room temperature, leading to an averaged structure observed in techniques like NMR spectroscopy. Computational studies can help to interpret experimental data by providing a detailed understanding of the underlying conformational dynamics.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) |
|---|---|---|
| Pseudo-equatorial | 0.0 | ~150 |
| Pseudo-axial | ~1.5 | ~90 |
Role of Azetidine Scaffolds in Advanced Organic Synthesis
Azetidines as Chiral Templates in Asymmetric Synthesis
Chiral 2-substituted azetidines are valuable as templates in asymmetric synthesis, where a pre-existing stereocenter is used to control the formation of new chiral centers. The defined stereochemistry at the C2-position can effectively bias the approach of reagents, leading to highly stereoselective transformations.
One prominent strategy involves the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles. rsc.org For instance, the treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with lithium diisopropylamide (LDA) followed by an electrophile like benzyl (B1604629) bromide yields the α-alkylated product with high diastereoselectivity. rsc.org This method allows for the synthesis of optically active 2,2-disubstituted azetidines from readily available chiral starting materials like (S)-1-phenylethylamine. rsc.org The chiral auxiliary group on the nitrogen atom can later be removed, providing access to the enantioenriched 2-substituted azetidine (B1206935). rsc.org
The table below illustrates the diastereoselectivity achieved in the α-alkylation of a chiral azetidine precursor, demonstrating the directing effect of the scaffold.
| Electrophile | Major Diastereomer Yield | Minor Diastereomer Yield |
| Benzyl bromide | 72% | 2% |
| Data derived from the α-alkylation of a borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex. rsc.org |
Azetidines as Building Blocks for the Construction of Complex Molecular Architectures
The unique reactivity of the strained four-membered ring makes azetidines, including 2-alkyl derivatives like 2-(2-methylpropyl)azetidine, powerful building blocks for synthesizing more complex molecules. rsc.org Their utility can be categorized into two main approaches: ring-opening reactions to form functionalized acyclic systems and cycloaddition reactions to construct polycyclic scaffolds.
Due to significant ring strain, the azetidine ring can undergo nucleophilic ring-opening or ring-expansion reactions, particularly after activation of the nitrogen atom with a Lewis or Brønsted acid. rsc.orgrsc.org This strain-release strategy provides access to highly functionalized nitrogenous compounds that might be difficult to prepare otherwise. rsc.org
Furthermore, azetidines and their unsaturated counterparts, azetines, are excellent partners in cycloaddition reactions. nih.govresearchgate.net For example, [3+2] cycloadditions involving azetines can rapidly build molecular complexity by forming fused heterocyclic systems containing both a four- and a five-membered ring. nih.gov Similarly, [2+2] photocycloaddition reactions, known as the aza Paternò-Büchi reaction, can be employed to synthesize functionalized azetidines, which can then be used as intermediates for more complex targets. rsc.orgresearchgate.net The hydrogenation of chiral 2-azetines, which can be synthesized with high enantiomeric excess, provides a direct route to chiral substituted azetidines, preserving the stereochemical integrity. nih.gov These chiral azetidines are precursors to a wide range of functionalized four-membered heterocycles. nih.gov
Applications of Azetidines as Ligands in Asymmetric Catalysis
Chiral azetidine derivatives have been successfully incorporated into ligands for asymmetric metal catalysis and used directly as organocatalysts. birmingham.ac.ukresearchgate.net The rigid, conformationally constrained four-membered ring is a key feature, as it helps to create a well-defined and effective chiral environment around a metal center, leading to enhanced enantioselectivity in catalytic reactions. rsc.org
Since the 1990s, chiral azetidine-derived ligands have been utilized to induce asymmetry in a variety of chemical transformations, including Michael-type reactions, Henry reactions, and Friedel-Crafts alkylations. birmingham.ac.ukresearchgate.net For example, azetidine-containing binuclear zinc catalysts have been developed for the highly enantioselective asymmetric Michael addition of phosphites. rsc.org The rigidity of the azetidine scaffold in the catalyst structure is credited with improving control over the catalytic pocket, thereby increasing the enantioselectivity of the reaction. rsc.org
Additionally, N-substituted-azetidinyl methanols have proven to be effective chiral catalysts for the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. researchgate.net The performance of these azetidine-based catalysts is often benchmarked against analogous systems containing aziridine (B145994) or pyrrolidine (B122466) rings. birmingham.ac.ukresearchgate.net
The following table shows representative results for the enantioselective addition of diethylzinc to aldehydes using an azetidine-based catalyst.
| Aldehyde | Yield | Enantiomeric Excess (ee) |
| Benzaldehyde | 95% | 98% |
| 4-Chlorobenzaldehyde | 94% | 98% |
| Cyclohexanecarboxaldehyde | 92% | 95% |
| Illustrative data for reactions catalyzed by chiral N-substituted-azetidinyl(diphenylmethyl)methanols. researchgate.net |
Development of Novel Synthetic Methodologies Utilizing Azetidine Derivatives
The growing importance of the azetidine motif in medicinal and synthetic chemistry has spurred the development of novel synthetic methods to access and functionalize these strained rings. magtech.com.cnrsc.orgchemrxiv.org Recent advances have focused on creating more efficient, scalable, and versatile routes to substituted azetidines.
Modern synthetic strategies include:
Photochemical Reactions : The intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light and an Iridium(III) photocatalyst has been reported as a method to synthesize azetidines. rsc.org Another photochemical approach involves the modification of azetidine-2-carboxylic acids with alkenes, which can be performed in both batch and flow reactors to prepare various alkyl azetidines. chemrxiv.org
Palladium-Catalyzed C-H Amination : An intramolecular palladium(II)-catalyzed γ-C(sp³)–H amination reaction has been developed for the synthesis of functionalized azetidines, demonstrating excellent functional group tolerance. rsc.org
Strain-Release Homologation : A mechanistically distinct approach utilizes the strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs) with boronic esters, catalyzed by copper, to generate a wide array of 1,3-disubstituted azetidines. organic-chemistry.org
Flow Chemistry : Continuous flow synthesis has been employed for the generation and functionalization of lithiated azetidines and azetines. acs.org This technology allows for better control over reactive intermediates and enables reactions at higher temperatures than traditional batch processing, improving safety and scalability. acs.org
These evolving methodologies not only provide new pathways to valuable azetidine building blocks like this compound but also expand the toolkit for their subsequent modification into more complex and valuable chemical entities. rsc.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
